

# Kinase Profiling of Tuxobertinib: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

**Tuxobertinib** (formerly BDTX-189) is a potent, orally bioavailable, and irreversible small-molecule inhibitor designed to selectively target allosteric mutations of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] Developed by Black Diamond Therapeutics, this compound showed promise in preclinical studies for treating cancers driven by these specific oncogenic mutations while sparing wild-type (WT) EGFR, potentially leading to a better safety profile.[1][3] This document provides a technical guide to the kinase profiling of **Tuxobertinib**, summarizing available data, outlining experimental methodologies, and visualizing its targeted signaling pathway.

## **Quantitative Kinase Inhibition Profile**

**Tuxobertinib** has demonstrated high potency against its primary targets, EGFR and HER2, as well as off-target activity against B-lymphoid tyrosine kinase (BLK) and receptor-interacting serine/threonine-protein kinase 2 (RIPK2). The dissociation constants (Kd) from cell-free assays are summarized below.



Kinase Target	Dissociation Constant (Kd) in nM
EGFR	0.2
HER2	0.76
RIPK2	1.2
BLK	13

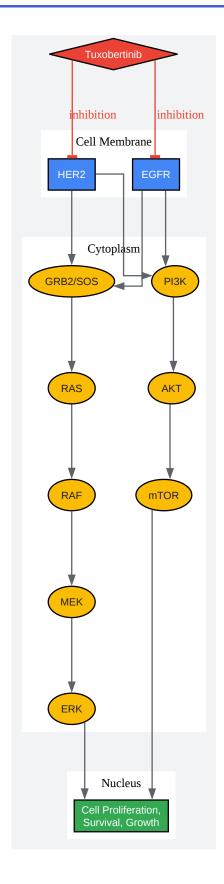
Table 1: Quantitative Kinase Inhibition Data for **Tuxobertinib**. Data sourced from cell-free assays.[2][4]

# **Mechanism of Action and Signaling Pathway**

**Tuxobertinib** functions as an ATP-competitive inhibitor, irreversibly binding to the active site of its target kinases.[3] Its primary mechanism involves the inhibition of signaling pathways driven by allosteric mutations in EGFR and HER2, which are members of the ErbB family of receptor tyrosine kinases. These mutations can lead to constitutive activation of downstream pathways, promoting cell proliferation and survival. By selectively targeting these mutant forms, **Tuxobertinib** aimed to halt these oncogenic signals.

The diagram below illustrates the simplified signaling cascade initiated by HER2 and EGFR. Activation of these receptors leads to the recruitment of signaling molecules that trigger key downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, both of which are central to cell growth and survival.





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Figure 1: Tuxobertinib Inhibition of the HER2/EGFR Signaling Pathway.



## **Experimental Protocols**

While specific, detailed experimental protocols for the kinase profiling of **Tuxobertinib** are not extensively published, the determination of dissociation constants (Kd) for kinase inhibitors typically involves well-established methodologies such as cell-free binding assays. A generalized workflow for such an assay is described below.

## Generalized Kinase Binding Assay (e.g., KINOMEscan™)

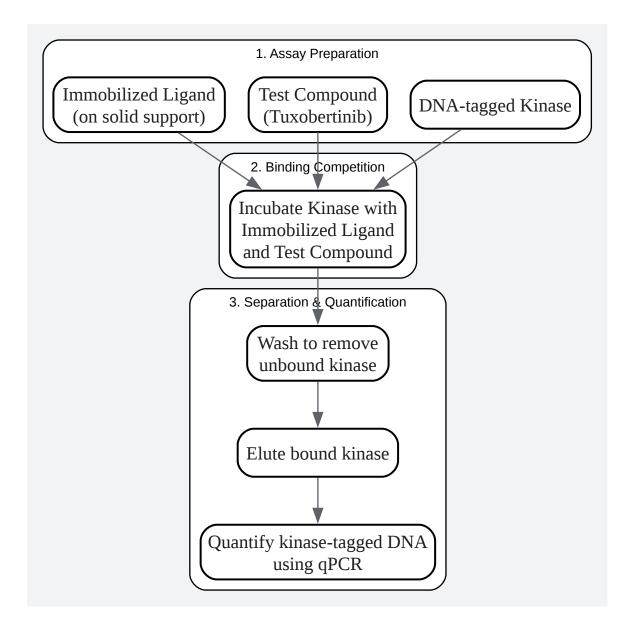
This type of assay is a competition binding assay that quantitatively measures the ability of a compound to bind to a panel of kinases.

#### Materials:

- Recombinant human kinases
- Immobilized ligand (ATP-competitive) that binds to the active site of the kinases
- Tuxobertinib (or other test compounds) at various concentrations
- DNA-tagged kinases
- · Quantitative PCR (qPCR) reagents and instrument

Workflow:





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Figure 2: Generalized Workflow for a Competition Binding Assay.

## Methodology:

- Assay Preparation: A panel of recombinant human kinases is prepared. Each kinase is tagged with a unique DNA identifier. An ATP-competitive ligand is immobilized on a solid support (e.g., beads).
- Binding Competition: The DNA-tagged kinase is incubated with the immobilized ligand and a range of concentrations of the test compound (Tuxobertinib). Tuxobertinib competes with



the immobilized ligand for binding to the active site of the kinase.

- Separation and Quantification: After incubation, the solid support is washed to remove any unbound kinase. The kinase that remains bound to the immobilized ligand is then eluted.
- Data Analysis: The amount of eluted kinase is quantified by measuring the amount of its
  corresponding DNA tag using qPCR. The amount of kinase bound to the solid support is
  inversely proportional to the affinity of the test compound for that kinase. A dissociation
  constant (Kd) can then be calculated by plotting the percentage of bound kinase against the
  concentration of the test compound.

## **Clinical Development Status**

It is important to note that the clinical development of **Tuxobertinib** was discontinued. The phase I/II MasterKey-01 trial in solid tumors was terminated by the sponsor, Black Diamond Therapeutics, in October 2022.[5] Despite its promising preclinical profile, the compound did not advance to later stages of clinical development.

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